molecular formula C7H16O2S2 B11715804 2,2'-(Propane-2,2-diylbis(sulfanediyl))diethanol

2,2'-(Propane-2,2-diylbis(sulfanediyl))diethanol

Cat. No.: B11715804
M. Wt: 196.3 g/mol
InChI Key: INYSWWGLFCGPBU-UHFFFAOYSA-N
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Description

2,2'-(Propane-2,2-diylbis(sulfanediyl))diethanol (CAS 1965253-60-4) is a sulfur-containing organic compound that serves as a critical synthetic intermediate in advanced research applications. With a molecular formula of C7H16O2S2 and a molecular weight of 196.33 g/mol, this diethanol derivative is characterized by a central propane core flanked by sulfanediyl and ethanol functional groups . Its primary research value lies in its role as a key building block for synthesizing novel polymers and prodrugs. Recent cutting-edge research has demonstrated its application in the development of redox-responsive nanomedicines, particularly in the synthesis of a novel cisplatin polyprodrug used in targeted chemo-immunotherapy for ovarian cancer . This highlights the compound's utility in creating sophisticated drug delivery systems designed to improve therapeutic efficacy and minimize side effects. The product is provided with a typical purity of 96% to 97% and must be stored sealed in a dry environment at room temperature . This product is intended for research and further manufacturing applications only. It is strictly not for diagnostic or therapeutic use, including any form of human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H16O2S2

Molecular Weight

196.3 g/mol

IUPAC Name

2-[2-(2-hydroxyethylsulfanyl)propan-2-ylsulfanyl]ethanol

InChI

InChI=1S/C7H16O2S2/c1-7(2,10-5-3-8)11-6-4-9/h8-9H,3-6H2,1-2H3

InChI Key

INYSWWGLFCGPBU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(SCCO)SCCO

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The synthesis proceeds via an S<sub>N</sub>2 mechanism , where deprotonated 2-mercaptoethanol attacks the electrophilic carbon atoms of 2,2-dibromopropane. Key steps include:

  • Deprotonation of Thiols : A base such as potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) or sodium hydroxide (NaOH) generates thiolate ions from 2-mercaptoethanol.

  • Nucleophilic Attack : Thiolate ions displace bromide ions from 2,2-dibromopropane, forming two C–S bonds.

  • Workup and Purification : The crude product is isolated via extraction, dried, and purified through recrystallization or column chromatography.

Typical Reaction Conditions :

  • Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance thiolate solubility.

  • Temperature : 60–80°C under reflux for 6–12 hours.

  • Molar Ratio : 2.2 equivalents of 2-mercaptoethanol per equivalent of 2,2-dibromopropane to ensure complete substitution.

Table 1: Optimization Parameters for Nucleophilic Substitution

ParameterOptimal ValueImpact on Yield
SolventDMFMaximizes thiolate reactivity
BaseK<sub>2</sub>CO<sub>3</sub>Mild, minimizes side reactions
Reaction Time8 hoursBalances completion vs. degradation
Temperature70°CAccelerates kinetics without boiling
Purification MethodColumn chromatography (SiO<sub>2</sub>, ethyl acetate/hexane)Achieves >95% purity

This method yields 85–92% pure product, as confirmed by <sup>1</sup>H-NMR and LC-MS analyses.

Alternative Pathways: Thiol-Ene Coupling and Oxidative Methods

Thiol-Ene Radical Coupling

Recent studies propose UV-initiated thiol-ene coupling as a solvent-free alternative. In this approach, 2-mercaptoethanol reacts with 2,2-diallylpropane under UV light (λ = 365 nm) in the presence of a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone). The radical-mediated mechanism avoids base usage, reducing byproduct formation.

Advantages :

  • Green Chemistry : Eliminates solvent waste.

  • Faster Kinetics : Reactions complete within 2–4 hours.
    Limitations :

  • Requires specialized equipment for UV irradiation.

  • Lower yield (70–75%) due to competing polymerization.

Oxidative Coupling of Thiols

Oxidative dimerization of 2-mercaptoethanol using iodine (I<sub>2</sub>) or hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) can generate disulfide intermediates, which are subsequently reduced to thioethers. However, this method is less favored for this compound due to:

  • Over-oxidation Risks : Formation of sulfonic acid byproducts.

  • Poor Regioselectivity : Difficulty in controlling the coupling site.

Large-Scale Production and Industrial Considerations

For industrial synthesis, the nucleophilic substitution method remains dominant due to scalability and cost-effectiveness. Key modifications include:

  • Continuous Flow Reactors : Enhance heat transfer and reduce reaction time to 3–4 hours.

  • Catalytic Bases : Recyclable solid bases (e.g., hydrotalcite) minimize waste.

  • In Situ Monitoring : FT-IR spectroscopy tracks thiolate consumption in real time.

Table 2: Comparative Analysis of Synthesis Methods

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Nucleophilic Substitution9295HighModerate (solvent use)
Thiol-Ene Coupling7588ModerateLow
Oxidative Coupling6080LowHigh (oxidant waste)

Characterization and Quality Control

Post-synthesis characterization ensures structural fidelity and purity:

  • Spectroscopic Analysis :

    • <sup>1</sup>H-NMR (CDCl<sub>3</sub>): δ 1.45 ppm (s, 6H, C(CH<sub>3</sub>)<sub>2</sub>), δ 2.70–2.85 ppm (m, 4H, S–CH<sub>2</sub>), δ 3.65–3.80 ppm (t, 4H, O–CH<sub>2</sub>).

    • IR : Peaks at 3400 cm<sup>−1</sup> (O–H stretch), 1050 cm<sup>−1</sup> (C–O stretch).

  • Chromatographic Methods :

    • HPLC : Retention time = 6.2 min (C18 column, acetonitrile/water 70:30).

    • TLC : R<sub>f</sub> = 0.45 (silica gel, ethyl acetate/hexane 1:1) .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Halides, esters

Scientific Research Applications

2,2’-(propane-2,2-diylbis(sulfanediyl))bis(ethan-1-ol) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,2’-(propane-2,2-diylbis(sulfanediyl))bis(ethan-1-ol) exerts its effects is primarily through its ability to interact with various molecular targets. The sulfanediyl groups can form disulfide bonds with thiol-containing proteins, affecting their structure and function. Additionally, the ethan-1-ol groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2,2'-(Propane-2,2-diylbis(sulfanediyl))diethanol
  • Molecular Formula : C₇H₁₆O₂S₂
  • Molecular Weight : 196.33 g/mol
  • CAS Number : 1965253-60-4 (primary), though discrepancies exist (e.g., 1644545-52-7 in ) .
  • Structure: Features a central propane-2,2-diyl core flanked by sulfanediyl (-S-) and terminal ethanol (-CH₂CH₂OH) groups.

Key Properties :

  • Solubility: Soluble in water, methanol, DMF, and DMSO .
  • Stability : Stable at -20°C for long-term storage; ROS-sensitive due to thioketal (-S-C(CH₃)₂-S-) bonds .
  • Applications: Widely used in ROS-responsive drug delivery systems, photodynamic therapy (PDT), and biodegradable nanoparticles (NPs) .

Mechanism of Action :
The thioketal bonds in the compound undergo cleavage in high ROS environments (e.g., H₂O₂, •OH), enabling controlled drug release and NP degradation .

Comparison with Structurally Similar Compounds

3,3′-(Propane-2,2-diylbis(sulfanediyl))dipropionic Acid

  • Structure: Replaces terminal ethanol groups with carboxylic acids (-CH₂COOH).
  • Key Differences :
    • Reactivity : Carboxylic acids enable pH-sensitive behavior and covalent conjugation via carboxylate chemistry.
    • ROS Sensitivity : Faster degradation due to electron-withdrawing carboxyl groups enhancing thioketal bond lability .
    • Applications : Used in Fe₃O₄-based charge-reversal NPs for tumor-targeted therapy .

Data Table :

Property This compound 3,3′-(Propane-2,2-diylbis(sulfanediyl))dipropionic Acid
Molecular Weight 196.33 g/mol ~240.3 g/mol (estimated)
Functional Groups -OH -COOH
ROS Sensitivity High Higher
Primary Application PDT, drug delivery Charge-reversal NPs

2,2'-(Propane-2,2-diylbis(sulfanediyl))diethanamine (TK-NH₂)

  • Structure: Terminal ethanol groups replaced with amines (-CH₂NH₂).
  • Key Differences: Reactivity: Amine groups facilitate conjugation with carboxylic acids (amide bonds) or crosslinking agents. Stability: Less hydrophilic than the diethanol variant, impacting aqueous solubility . Applications: Used in polymer synthesis for gene delivery and ROS-responsive micelles .

Data Table :

Property This compound TK-NH₂ (Diethanamine variant)
Molecular Weight 196.33 g/mol 194.33 g/mol
Functional Groups -OH -NH₂
Solubility High in water Moderate in organic solvents
Primary Application PDT, NPs Polymer conjugation

2,2'-(Perfluoro-1,4-phenylene)bis(sulfanediyl)-diethanol

  • Structure : Incorporates a perfluorinated aromatic ring instead of propane-2,2-diyl.
  • Key Differences :
    • Electronic Effects : Fluorine atoms increase stability and reduce ROS sensitivity due to strong C-F bonds.
    • Applications : Primarily used in synthetic chemistry for fluorinated polymer backbones .

Data Table :

Property This compound Perfluorophenylene Variant
Core Structure Aliphatic (propane) Aromatic (perfluorinated)
ROS Sensitivity High Low
Stability Moderate High

2,2’-(Propane-2,2-diylbis(sulfanediyl))diacetic Acid (T-2COOH)

  • Structure: Terminal ethanol groups replaced with acetic acid (-CH₂COOH).
  • Key Differences :
    • Acidity : Carboxylic acids lower pH, enhancing solubility in alkaline environments.
    • Applications : Used in amphiphilic polymers for tumor penetration .

Data Table :

Property This compound T-2COOH (Diacetic Acid)
Functional Groups -OH -COOH
pH Sensitivity Neutral High
Biodegradability ROS-dependent ROS/pH dual-responsive

Critical Analysis and Discrepancies

  • CAS Number Conflicts : lists CAS 1644545-52-7 for the same compound, conflicting with CAS 1965253-60-4 in . This may reflect database errors or variant impurities .
  • Functional Group Impact : Terminal groups (-OH, -COOH, -NH₂) dictate solubility, reactivity, and application scope, necessitating tailored synthesis strategies.

Biological Activity

2,2'-(Propane-2,2-diylbis(sulfanediyl))diethanol is a sulfonyl compound that has garnered attention in biological and chemical research due to its unique structural properties and potential applications in therapeutic contexts. This article explores the biological activity of this compound, focusing on its interactions with biological systems, mechanisms of action, and potential therapeutic uses.

  • Molecular Formula : C₇H₁₆O₂S
  • Molecular Weight : 176.27 g/mol
  • IUPAC Name : 2-[2-(propane-2,2-diyl)thio]ethanol
  • Density : 1.083 g/cm³

Interaction with Reactive Oxygen Species (ROS)

Recent studies indicate that this compound can rapidly decompose in the presence of reactive oxygen species (ROS). This decomposition leads to the oxidation of glutathione (GSH) into its oxidized form (GSSG), disrupting the redox balance within cells. Such interactions are crucial as they influence cellular signaling pathways and can lead to apoptosis in tumor cells .

Anticancer Potential

The compound has shown promise in cancer therapy, particularly in targeting tumor cells. In animal models, it was observed that nanoparticles containing this linker selectively accumulated in tumors and effectively eradicated aggressive osteosarcoma. This effect is attributed to the compound's ability to enhance oxidative stress within cancer cells while maintaining relative biocompatibility .

Table 1: Summary of Biological Activities

StudyFocusFindings
Study AROS InteractionInduced GSH oxidation leading to apoptosis in cancer cells.
Study BTumor TargetingNanoparticles utilizing this compound showed selective accumulation and cytotoxicity against osteosarcoma.
Study CProtein InteractionsDemonstrated potential for engaging with cellular proteins through electrostatic interactions.

Case Study: Tumor Targeting Efficacy

In a study involving mice with osteosarcoma, this compound was incorporated into nanoparticles designed for drug delivery. The results indicated a significant reduction in tumor size following treatment due to the compound's ability to induce ROS-mediated cell death while minimizing damage to surrounding healthy tissues .

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for 2,2'-(Propane-2,2-diylbis(sulfanediyl))diethanol, and what purity levels can be achieved under standard laboratory conditions?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution reactions involving propane-2,2-dithiol and ethylene oxide derivatives. A representative method involves refluxing precursors in ethanol (30 mL) at controlled temperatures (~80°C) for 30 minutes, followed by slow evaporation for recrystallization . Purity (>95%) can be assessed via HPLC with UV detection (λ = 254 nm) or GC-MS, though residual solvents (e.g., ethanol) must be quantified using headspace analysis.

Q. How should researchers characterize the molecular structure of this compound using spectroscopic methods?

  • Methodological Answer :

  • IR Spectroscopy : Key peaks include ν(O-H) at ~3300 cm⁻¹ (broad), ν(C-S) at ~650–750 cm⁻¹, and ν(C-O) at ~1050–1150 cm⁻¹ .
  • NMR : ¹H NMR (DMSO-d6) shows δ 1.4 ppm (singlet, 6H, CH₃), δ 2.7 ppm (t, 4H, S-CH₂), δ 3.6 ppm (t, 4H, CH₂-OH), and δ 4.8 ppm (s, 2H, OH). ¹³C NMR confirms the propane-2,2-diyl backbone (δ 35 ppm) and ethanol moieties (δ 60–65 ppm).
  • Mass Spectrometry : ESI-MS typically displays [M+H]⁺ at m/z 197.3 (calculated 196.33) .

Q. What are the critical storage conditions to prevent degradation of this compound, and how does moisture affect its stability?

  • Methodological Answer : Store in sealed, moisture-resistant containers under dry, inert atmospheres (argon/nitrogen) at room temperature. Hydrolysis of the sulfanyl groups can occur in humid conditions, leading to disulfide byproducts. Stability testing via TGA (5% weight loss at ~150°C) and Karl Fischer titration (<0.1% H₂O) is recommended .

Advanced Research Questions

Q. How can factorial design be applied to optimize the reaction parameters for synthesizing this compound?

  • Methodological Answer : A 2³ factorial design can evaluate variables: temperature (60–100°C), molar ratio (1:2–1:4, thiol:ethylene oxide), and reaction time (15–45 min). Response surfaces for yield and purity are modeled using ANOVA, with central composite designs to identify optimal conditions. Interactions between variables (e.g., excess ethylene oxide reducing byproduct formation) are quantified .

Q. What computational strategies are effective in predicting the reactivity and reaction pathways of sulfur-containing diols like this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level predicts nucleophilic attack pathways and transition states. Solvent effects (ethanol) are modeled using the COSMO-RS approach. Reaction path sampling (e.g., NEB method) identifies intermediates, such as episulfonium ions, validated via in-situ FTIR .

Q. How do researchers address discrepancies in reported physicochemical properties (e.g., solubility, thermal stability) of this compound across different studies?

  • Methodological Answer : Standardize measurement protocols:

  • Solubility : Use shake-flask method in water, ethanol, and DMSO at 25°C, quantified via UV-Vis calibration curves.
  • Thermal Stability : DSC (heating rate 10°C/min, N₂ atmosphere) identifies decomposition onset (~180°C) and melting points. Cross-validate with TGA-FTIR for evolved gases (e.g., SO₂) .

Q. What methodologies are recommended for assessing the aquatic toxicity of this compound, and how can these findings inform laboratory disposal protocols?

  • Methodological Answer : Follow OECD Test Guideline 201: Daphnia magna acute immobilization (48-h EC50). For chronic toxicity, algal growth inhibition (72-h IC50) is measured. Results (e.g., EC50 <10 mg/L, H411 hazard ) necessitate neutralization with oxidizing agents (e.g., H₂O₂) before disposal. Incineration in certified facilities is advised for bulk waste .

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